3-Methylthiomorpholine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylthiomorpholine-4-carbaldehyde is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the development of new drugs. In
Mechanism Of Action
The mechanism of action of 3-Methylthiomorpholine-4-carbaldehyde is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic compounds such as carbonyl groups. It can also form covalent bonds with proteins and peptides, leading to modifications in their structure and function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Methylthiomorpholine-4-carbaldehyde are varied and depend on the specific application. It has been shown to inhibit the growth of certain cancer cells, and to modulate the activity of enzymes involved in the metabolism of drugs. It can also be used to label proteins and peptides for imaging studies.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Methylthiomorpholine-4-carbaldehyde in lab experiments include its versatility and reactivity, as well as its ability to modify proteins and peptides. However, its use can be limited by its toxicity and the need for specialized equipment and handling procedures.
Future Directions
There are many potential future directions for the use of 3-Methylthiomorpholine-4-carbaldehyde in scientific research. One area of interest is the development of new drugs based on its reactivity and ability to modify proteins and peptides. It may also be used in the development of new imaging agents for the study of biochemical and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 3-Methylthiomorpholine-4-carbaldehyde can be achieved through the reaction of morpholine with methylthiol in the presence of a carbonylation agent such as carbon monoxide. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of the product can be improved by using a catalyst such as palladium.
Scientific Research Applications
3-Methylthiomorpholine-4-carbaldehyde is widely used in scientific research due to its versatility and reactivity. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the study of biochemical and physiological processes, particularly in the field of proteomics. It can be used to modify proteins and peptides, and to study protein-protein interactions.
properties
CAS RN |
111072-96-9 |
---|---|
Product Name |
3-Methylthiomorpholine-4-carbaldehyde |
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
3-methylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C6H11NOS/c1-6-4-9-3-2-7(6)5-8/h5-6H,2-4H2,1H3 |
InChI Key |
QNXYWNNYQADWEB-UHFFFAOYSA-N |
SMILES |
CC1CSCCN1C=O |
Canonical SMILES |
CC1CSCCN1C=O |
synonyms |
4-Thiomorpholinecarboxaldehyde, 3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.